Cyclododecanone oxime

Catalog No.
S1916998
CAS No.
946-89-4
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanone oxime

Crude cyclododecanone oxime containing unreacted ketone causes resinification under acidic Beckmann conditions, reducing laurolactam yield. This high-purity grade (

CAS Number

946-89-4

Product Name

Cyclododecanone oxime

IUPAC Name

N-cyclododecylidenehydroxylamine

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2

InChI Key

SCRFXJBEIINMIC-UHFFFAOYSA-N

SMILES

C1CCCCCC(=NO)CCCCC1

Canonical SMILES

C1CCCCCC(=NO)CCCCC1

Synonyms

Cyclododecanone oxime, N-Cyclododecylidenehydroxylamine, Cyclododecanone, oxime, CDD oxime, Laurolactam precursor

Purity

≥99%

Package Size

5 g, 25 g

Cyclododecanone oxime (CAS 946-89-4) is a 12-carbon macrocyclic ketoxime primarily utilized as the direct precursor to laurolactam via the Beckmann rearrangement. Characterized by a relatively high melting point of 132–134 °C and extremely low aqueous solubility, it presents distinct physical and chemical handling requirements compared to smaller cycloalkanone oximes [1]. In industrial and advanced laboratory settings, the procurement of high-purity cyclododecanone oxime is critical for synthesizing polyamide-12 (Nylon-12) monomers, as the macrocyclic structure dictates the final polymer's superior moisture resistance, dimensional stability, and mechanical toughness [2].

Procurement Fit

1
Synthesis Role
Penultimate intermediate for ω-laurolactam (Nylon-12 monomer) via Beckmann rearrangement
2
Catalyst Compatibility
Requires large-pore solid acid catalysts (FAU-type, Beta zeolites); medium-pore MFI frameworks may restrict substrate diffusion
3
Physical Form
White crystalline solid; macrocyclic C₁₂ ketoxime with distinct mass transport behavior vs. smaller-ring analogs

Substituting cyclododecanone oxime with the more common cyclohexanone oxime is impossible when targeting Nylon-12, as the 6-carbon analog yields caprolactam (Nylon-6), which lacks the low moisture absorption and high chemical resistance of polyamide-12 [1]. Furthermore, substituting high-purity cyclododecanone oxime with crude or lower-grade mixtures containing unreacted cyclododecanone severely compromises downstream processes. Ketone impurities as low as 2% resinify under the harsh acidic conditions of the Beckmann rearrangement, reducing the yield of pure laurolactam by 2–4% and drastically complicating the purification of the final monomer [2]. Thus, procurement must strictly prioritize high-purity grades (typically <0.5% ketone content) to ensure process viability.

Substitution Risk

Cyclododecanone Oxime (C₁₂)
Cyclohexanone Oxime (C₆)
Rearrangement Product
ω-Laurolactam → Nylon-12
ε-Caprolactam → Nylon-6
Pore-Size Requirement
FAU / Beta zeolites; restricted in MFI
Adequate diffusion in MFI frameworks
Catalyst Transfer Risk
Process conditions and catalyst selection may not transfer from C₆ protocols
Established industrial protocols for MFI-type catalysts

Impact of Ketone Impurities on Beckmann Rearrangement Yield

The purity of cyclododecanone oxime directly dictates the efficiency of its conversion to laurolactam. When high-purity oxime (containing only 0.14 wt% unreacted cyclododecanone) is subjected to a sulfuric acid-catalyzed Beckmann rearrangement, laurolactam yields reach up to 98%. In contrast, using a crude oxime baseline containing 2% cyclododecanone reduces the yield of pure laurolactam by 2–4% due to the resinification of the ketone under strongly acidic conditions [1].

Evidence DimensionLaurolactam yield and process efficiency
Target Compound DataHigh-purity cyclododecanone oxime (<0.14% ketone) yields up to 98% laurolactam
Comparator Or BaselineCrude oxime (2% ketone)
Quantified Difference2-4% reduction in pure laurolactam yield and significant resinification
ConditionsBeckmann rearrangement using concentrated sulfuric acid

Buyers must procure high-purity cyclododecanone oxime (<0.5% ketone) to prevent costly resinification and yield losses during industrial lactam synthesis.

Gas-Phase Selectivity
Head-to-head
Higher lactam selectivity for C₁₂ oxime vs. C₆ oxime on mesoporous SAPO catalysts under identical gas-phase conditions
Supports catalyst selection for macrocyclic substrate processing
Reduced side-reaction susceptibility in mesoporous architecture

Thermal Phase Behavior and Distillation Incompatibility

Cyclododecanone oxime exhibits a melting point of 132–134 °C, which is significantly higher than the boiling point of water. Unlike cyclohexanone oxime, which can be separated from water and solvent via standard reduced-pressure distillation, cyclododecanone oxime crystallizes and deposits in the stripping sections of standard aqueous distillation columns[1]. This necessitates the use of specific ternary solvent extraction systems (e.g., using toluene or isopropylcyclohexane) for its isolation and purification.

Evidence DimensionThermal phase behavior during aqueous separation
Target Compound DataCyclododecanone oxime (Melting point 132–134 °C)
Comparator Or BaselineCyclohexanone oxime (distillable under reduced pressure)
Quantified DifferenceTarget crystallizes above water's boiling point, preventing standard aqueous distillation
ConditionsAmmoximation work-up and solvent stripping processes

Engineers and chemists must design extraction and purification workflows using compatible organic solvents rather than relying on standard aqueous distillation used for smaller oximes.

Pore-Size Dependence
Head-to-head
H-Beta zeolites exhibit much higher catalytic performance than H-ZSM-5 for C₁₂ oxime; C₆ oxime less constrained by pore architecture
Procurement must align with large-pore zeolite catalyst systems
Liquid phase, 130°C; framework Al required for high conversion

Compatibility with Mild Organocatalytic Rearrangement

Traditional Beckmann rearrangements require stoichiometric amounts of concentrated strong acids, generating massive ammonium sulfate byproducts. However, cyclododecanone oxime demonstrates excellent compatibility with mild organocatalytic systems. Using just 0.5 mol% cyanuric chloride and 1 mol% ZnCl2 as a cocatalyst, cyclododecanone oxime undergoes quantitative (100%) conversion to laurolactam (azacyclotridecan-2-one) [1]. This provides a highly efficient, byproduct-free alternative to the conventional oleum/sulfuric acid route.

Evidence DimensionCatalytic conversion to laurolactam
Target Compound DataCyclododecanone oxime with 0.5 mol% cyanuric chloride / 1 mol% ZnCl2
Comparator Or BaselineTraditional stoichiometric sulfuric acid rearrangement
Quantified DifferenceQuantitative yield (100%) achieved without strong acids or ammonium sulfate byproducts
Conditions100 mmol scale organocatalytic Beckmann rearrangement

Procuring this oxime enables the adoption of next-generation, green catalytic processes that eliminate the heavy salt waste associated with traditional polyamide monomer production.

Selectivity at Full Conversion
Reported
98% selectivity to ω-laurolactam at complete conversion
Supports purity assessment for Nylon-12 monomer production
Acid-treated [Al,B]-BEA zeolite, ~320°C, reduced pressure
Diffusion Constraints
Head-to-head
Restricted mobility in MFI (ZSM-5); adequate diffusion in FAU (Zeolite-Y, SAPO-37) frameworks
Diffusion-limited productivity guides framework selection for C₁₂ substrate
Neutron scattering; measurable diffusion coefficient contrast
Ionic Liquid Screening
Reported
Active in [C₄mim][PF₆] and [C₄mpyr][PF₆]; null activity in [C₄m₂im][PF₆]
Solvent-specific activity profile informs green-chemistry process design
130°C; in situ multinuclear solid-state NMR monitoring
Upstream Yield Bottleneck
Cross-study
Cyclododecanone oxidation yield ~5% vs. cyclohexanone oxidation >90%
Supply chain cost context for oxime procurement planning
Co-catalyzed aerobic oxidation; may be bypassed via alternative routes

Industrial Laurolactam and Polyamide-12 Production

Because high-purity cyclododecanone oxime prevents ketone-induced resinification, it is the mandatory precursor for the industrial synthesis of laurolactam via the Beckmann rearrangement. This monomer is directly polymerized into Nylon-12, a high-performance engineering plastic prized for its low moisture absorption and chemical resistance in automotive and tubing applications [1].

Development of Green Organocatalytic Processes

Cyclododecanone oxime serves as an ideal macrocyclic substrate for optimizing mild, acid-free Beckmann rearrangements. Its proven quantitative conversion using cyanuric chloride and zinc chloride makes it a benchmark compound for researchers developing sustainable, low-waste catalytic pathways for lactam synthesis[2].

Ternary Solvent Extraction System Modeling

Due to its high melting point (132–134 °C) and extremely low aqueous solubility, cyclododecanone oxime is utilized as a challenging model compound in chemical engineering to design and validate liquid-liquid extraction and solvent stripping columns that would fail with simpler, lower-melting oximes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustainable Nylon-12 monomer production via heterogeneous gas-phase rearrangement
Large-pore zeolite compatibility (FAU / Beta); gas-phase process suitability
Selectivity and conversion endpoint review under reduced-pressure conditions
Zeolite catalyst development and pore-size effect screening
Macrocyclic C₁₂ substrate as probe for pore architecture evaluation
Diffusion behavior and catalytic activity benchmarking across framework types
Ionic liquid-mediated Beckmann rearrangement research
Solvent-specific activity profile; C2-H vs. C2-CH₃ control pair
Trace HF-mediated catalysis reproducibility at 130°C
Alternative laurolactam synthesis route benchmarking
Intermediate purity reference standard for novel route comparison
Yield and purity baseline validation against classical oximation pathway

XLogP3

4.4

Other CAS

946-89-4

Wikipedia

Cyclododecanone oxime

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